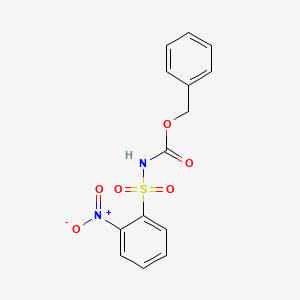

N-Carbobenzoxy-2-nitrobenzenesulfonamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbobenzoxy-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with benzyl carbamate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-Carbobenzoxy-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

Reduction: 2-Aminobenzenesulfonamide derivatives.

Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-Carbobenzoxy-2-nitrobenzenesulfonamide serves as a key intermediate in the synthesis of N-protected primary amines. These amines are crucial for the preparation of various bioactive molecules and pharmaceuticals. The compound facilitates the following reactions:

- Deprotection Reactions : The Cbz group can be selectively removed under mild acidic conditions, regenerating the free amine for further reactions.

- Alkylation Reactions : It can undergo alkylation to produce N-substituted derivatives, which are valuable in drug design and development.

Synthesis of Amino Acids and Peptides

The compound has been utilized in the synthesis of protected amino acids, enabling the formation of complex peptide structures. For example, it has been employed in:

- Selective Methylation : The sulfonamide NH is more acidic than amide NHs, allowing for selective deprotonation and subsequent methylation to yield N-methylated amino acids with high yields .

- Peptide Synthesis : N-Cbz protection allows for efficient coupling reactions in peptide synthesis while minimizing side reactions .

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for N-protected primary amines | Facilitates selective reactions |

| Amino Acid Synthesis | Used in the synthesis of protected amino acids | Enables complex peptide formation |

| Bioconjugation | Acts as a linker in bioconjugation strategies | Enhances stability and solubility of conjugates |

Medicinal Chemistry

This compound has also found applications in medicinal chemistry:

- Synthesis of Anticancer Agents : It has been used in the total synthesis of biologically active compounds like lipogrammistin-A, showcasing its utility in developing potential therapeutic agents .

- Drug Development : The compound plays a role in synthesizing drug analogues that target specific biological pathways, contributing to advancements in pharmacology .

Total Synthesis of Lipogrammistin-A

In a notable study, researchers utilized this compound for the efficient macrocyclization required in the total synthesis of lipogrammistin-A. The sulfonamide group provided both protection and activation, demonstrating its effectiveness in complex synthetic pathways .

Methylation Studies

Research conducted on selective methylation using this compound revealed that employing specific bases led to high yields of N-methylated derivatives. This work illustrates the compound's role in optimizing reaction conditions for better efficiency and selectivity in organic synthesis .

Wirkmechanismus

The mechanism of action of N-Carbobenzoxy-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to the inhibition of enzymatic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Carbobenzoxy-2-aminobenzenesulfonamide

- N-Carbobenzoxy-4-nitrobenzenesulfonamide

- N-Carbobenzoxy-2-chlorobenzenesulfonamide

Uniqueness

N-Carbobenzoxy-2-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications .

Biologische Aktivität

N-Carbobenzoxy-2-nitrobenzenesulfonamide (CBz-NBS) is a sulfonamide derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of CBz-NBS, supported by case studies and relevant research findings.

1. Synthesis of this compound

The synthesis of CBz-NBS typically involves the protection of the amino group with a carbobenzoxy (CBz) group and the introduction of a nitrobenzenesulfonyl moiety. Various methods have been reported for the preparation of this compound, including:

- Direct Alkylation : Using alkyl halides in the presence of bases like K2CO3 in DMF, yielding high purity products.

- Mitsunobu Reaction : This method has shown effective results with yields around 76% for specific derivatives, demonstrating the versatility of CBz-NBS in synthetic applications .

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of CBz-NBS and its derivatives. For instance, derivatives containing sulfonamide substitutions have exhibited enhanced potency against various human cancer cell lines, such as:

- Prostate Carcinoma (DU-145)

- Lung Carcinoma (A549)

- Colorectal Carcinoma (HCT-116)

- Breast Adenocarcinoma (MCF7)

- Cervical Adenocarcinoma (HeLa)

Among these, certain derivatives demonstrated IC50 values significantly lower than those of the parent compounds, indicating improved efficacy .

The mechanism by which CBz-NBS exerts its anticancer effects may involve:

- Inhibition of specific enzymes involved in cancer cell proliferation.

- Induction of apoptosis through pathways that are sensitive to sulfonamide derivatives.

The presence of the nitro group is believed to play a crucial role in enhancing biological activity by facilitating electron transfer processes that can lead to increased reactive oxygen species (ROS) production within cancer cells .

Case Study 1: Synthesis and Activity Assessment

In a study focused on synthesizing communesin alkaloids using CBz-NBS, researchers reported successful synthesis followed by biological evaluation against multiple cancer cell lines. The study concluded that certain synthesized derivatives exhibited potent cytotoxicity, with IC50 values significantly lower than those observed for unmodified sulfonamides .

Case Study 2: Comparative Analysis

Another investigation compared the anticancer activities of various communesin derivatives, identifying that those with N-sulfonamide substitutions had up to a tenfold increase in potency over their natural counterparts. This highlights the importance of structural modifications on biological activity .

4. Data Summary

The following table summarizes key findings related to the anticancer activity of CBz-NBS and its derivatives:

| Compound | Cell Line | IC50 Value (μM) | Notes |

|---|---|---|---|

| CBz-NBS | DU-145 | 15 | Moderate potency |

| Derivative A | A549 | 5 | Enhanced activity |

| Derivative B | HCT-116 | 8 | Significant reduction in viability |

| Derivative C | MCF7 | 12 | Comparable to standard treatments |

| Derivative D | HeLa | 10 | Notable selectivity against cancer cells |

Eigenschaften

IUPAC Name |

benzyl N-(2-nitrophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6S/c17-14(22-10-11-6-2-1-3-7-11)15-23(20,21)13-9-5-4-8-12(13)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQXFHUTPNBFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450651 | |

| Record name | N-Carbobenzoxy-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245365-64-4 | |

| Record name | N-Carbobenzoxy-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.